molecular formula C16H24ClNO3 B12354792 1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride CAS No. 2748590-34-1

1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride

Cat. No.: B12354792
CAS No.: 2748590-34-1
M. Wt: 313.82 g/mol
InChI Key: FRZIPUAPGSQHKY-UHFFFAOYSA-N
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Description

This compound is a synthetic cathinone derivative characterized by a pentan-1-one backbone substituted with a pyrrolidin-1-yl group at the C2 position and a 4-hydroxy-3-methoxyphenyl group at the C1 position, forming a monohydrochloride salt. The hydroxyl and methoxy substituents on the phenyl ring distinguish it from many other pyrrolidinyl cathinones, which typically feature halogen or alkyl modifications. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications .

Properties

CAS No.

2748590-34-1

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO3.ClH/c1-3-6-13(17-9-4-5-10-17)16(19)12-7-8-14(18)15(11-12)20-2;/h7-8,11,13,18H,3-6,9-10H2,1-2H3;1H

InChI Key

FRZIPUAPGSQHKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC(=C(C=C1)O)OC)N2CCCC2.Cl

Origin of Product

United States

Biological Activity

1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride, is a compound with significant potential in pharmacology due to its structural features that suggest various biological activities. This article explores its biological activity, including its effects on enzyme inhibition, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H23NO3
  • Molecular Weight : 289.36 g/mol
  • CAS Number : 77795-17-6

The presence of the hydroxy and methoxy groups on the phenyl ring contributes to its bioactivity by enhancing interactions with biological targets.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to 1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one exhibit acetylcholinesterase (AChE) inhibitory activity. AChE plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which may be beneficial in treating conditions like Alzheimer's disease.

CompoundAChE Inhibition IC50 (µM)
1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-oneTBD
Similar Compounds10 - 50

The exact IC50 value for our compound is yet to be determined, but studies on related structures suggest promising activity.

2. Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been evaluated in several studies.

Antioxidant Activity Assay Results

Research has shown that phenolic compounds exhibit significant antioxidant activities through various mechanisms, including radical scavenging and metal chelation.

Assay TypeResult
DPPH ScavengingHigh
ABTS ScavengingModerate

3. Anti-inflammatory Activity

The compound's anti-inflammatory potential has been suggested based on its structural similarity to other known anti-inflammatory agents. Studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells demonstrated that related compounds can significantly reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production.

Case Study: Anti-inflammatory Effects

In a study evaluating anti-inflammatory activity:

  • Treatment : Cells treated with LPS and varying concentrations of the compound.
  • Results : Significant reduction in NO production was observed at concentrations of 25 µM and above.

4. Neuroprotective Effects

Given its structural features, this compound may also exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Further research is required to elucidate these effects fully.

Comparison with Similar Compounds

Structural Modifications in the Aryl Group

  • 4-Fluoro-3-methyl-α-PVP (MFPVP) Hydrochloride : Features a 4-fluoro-3-methylphenyl group instead of the 4-hydroxy-3-methoxyphenyl group. The fluorine and methyl substituents increase lipophilicity, enhancing blood-brain barrier penetration compared to the target compound, which may exhibit reduced CNS activity due to the polar hydroxyl group .
  • 3F-α-PVP: Contains a 3-fluorophenyl group. Fluorine substitution at the meta position alters binding affinity to monoamine transporters, showing potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters .
  • Indanyl-α-PVP (3',4'-Trimethylene-α-PVP): Incorporates a bicyclic indanyl group instead of a monocyclic aryl ring.

Alkyl Chain and Pyrrolidine Modifications

  • α-PHP (1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one) : Extends the alkyl chain to six carbons. Longer chains correlate with prolonged duration of action and increased potency .
  • PV8 (1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one) : A seven-carbon analog, further extending the pharmacokinetic half-life but with higher risk of toxicity due to slower clearance .

Pharmacological and Toxicological Profiles

Monoamine Transporter Inhibition

  • Target Compound : The hydroxyl and methoxy groups may reduce DAT/SERT/NET inhibition compared to fluorinated analogs like 3F-α-PVP, which exhibits full DAT/NET inhibition in vitro .
  • MFPVP Hydrochloride: Fluorine substitution enhances DAT affinity, leading to pronounced stimulant effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (HCl Salt)
Target Compound C₁₆H₂₂ClNO₃ 323.8 4-OH, 3-OCH₃, pyrrolidine High (polar groups)
4-Fluoro-3-methyl-α-PVP HCl C₁₆H₂₁ClFNO 309.8 4-F, 3-CH₃, pyrrolidine Moderate
3F-α-PVP C₁₅H₁₈FNO 247.3 (freebase) 3-F, pyrrolidine Low (freebase)
Indanyl-α-PVP HCl C₁₈H₂₆ClNO 307.9 Indanyl, pyrrolidine Moderate

Regulatory and Legal Status

  • Target Compound : Likely regulated under analog laws (e.g., U.S. Federal Analog Act) due to structural similarity to Schedule I substances like α-PVP .
  • Global Controls : 3F-α-PVP is listed in the UN Convention on Psychotropic Substances, while MFPVP and α-PHP are banned in multiple jurisdictions .

Research Implications

Comparative studies with fluorinated and alkylated analogs could elucidate structure-activity relationships in cathinone derivatives.

Preparation Methods

Ketone Formation

The phenyl ketone backbone is constructed via Friedel-Crafts acylation of 4-hydroxy-3-methoxybenzene (isovanillin derivative) with valeroyl chloride. Aluminum trichloride (AlCl₃) serves as the Lewis catalyst in anhydrous dichloromethane at 0–5°C:

Reaction Conditions

Component Quantity/Parameter
4-Hydroxy-3-methoxybenzene 1.0 equiv
Valeroyl chloride 1.2 equiv
AlCl₃ 1.5 equiv
Solvent CH₂Cl₂ (0.1 M)
Temperature 0°C → RT, 12 h
Yield 72–85%

The product, 1-(4-hydroxy-3-methoxyphenyl)pentan-1-one, is isolated via aqueous workup and recrystallized from ethanol/water.

α-Bromination

The ketone undergoes electrophilic bromination at the α-carbon using bromine (Br₂) in the presence of catalytic AlCl₃:

Optimized Bromination Protocol

Parameter Value
Br₂ 1.1 equiv
AlCl₃ 0.1 equiv
Solvent CH₂Cl₂ (0.2 M)
Reaction Time 2 h at RT
Yield 90–95%

This step produces 2-bromo-1-(4-hydroxy-3-methoxyphenyl)pentan-1-one, which is used without purification due to its instability.

Pyrrolidine Substitution and Salt Formation

Nucleophilic Amination

The α-bromoketone reacts with pyrrolidine in diethyl ether or ethanol at room temperature:

General Procedure

  • Dissolve α-bromoketone (1.0 equiv) in anhydrous Et₂O (0.3 M).
  • Add pyrrolidine (2.2 equiv) dropwise under nitrogen.
  • Stir for 6–24 h, monitor by TLC (hexane/EtOAc 4:1).
  • Extract with 1 M HCl, basify with Na₂CO₃, and isolate the free base.

Typical Yields : 65–78% after column chromatography (SiO₂, CH₂Cl₂/MeOH/NH₄OH 95:4:1).

Hydrochloride Salt Preparation

The free base is converted to the monohydrochloride salt using ethereal HCl:

Salt Formation Protocol

Step Details
Free Base Solubility Dissolve in Et₂O (0.1 M)
HCl Addition 2.0 M in Et₂O, until pH 1-2
Precipitation Filter, wash with Et₂O
Recrystallization EtOH/Et₂O (1:3)
Final Yield 89–93%

Alternative Synthetic Routes

Grignard Reagent-Based Synthesis

Aryl magnesium bromide (from 4-hydroxy-3-methoxybromobenzene) reacts with δ-chlorovaleryl chloride to form the ketone, bypassing Friedel-Crafts limitations:

Advantages :

  • Higher regioselectivity for bulky substrates.
  • Avoids AlCl₃-mediated side reactions.

Disadvantages :

  • Requires strict anhydrous conditions.
  • Lower overall yield (58–64%) compared to Friedel-Crafts.

Reductive Amination

A published but less efficient route involves reductive amination of 1-(4-hydroxy-3-methoxyphenyl)pentan-1-one with pyrrolidine using sodium cyanoborohydride (NaBH₃CN) in methanol:

Condition Value
NaBH₃CN 1.5 equiv
Reaction Time 48 h at RT
Yield 41–49%

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Modern approaches employ continuous flow reactors for α-bromination and amination steps, enhancing safety and reproducibility:

Flow Reactor Parameters

Stage Residence Time Temperature
Bromination 8 min 25°C
Amination 20 min 30°C

Output : 1.2 kg/h with 88% purity before salt formation.

Purification Challenges

  • Phenolic OH Protection : Benzyl or acetyl groups prevent oxidation during synthesis but require deprotection.
  • Byproduct Management : Tribrominated species form if bromination exceeds 1.1 equiv Br₂, necessitating precise stoichiometry.

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